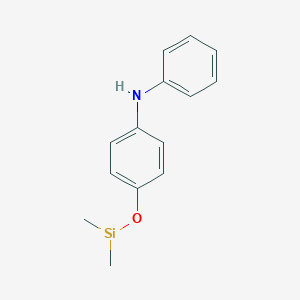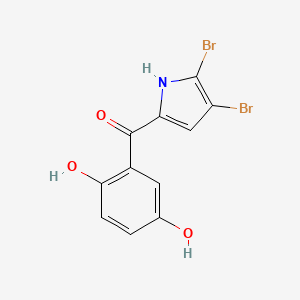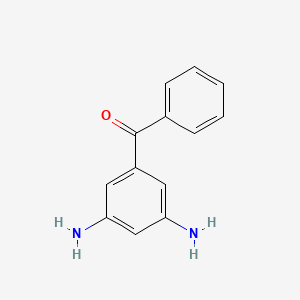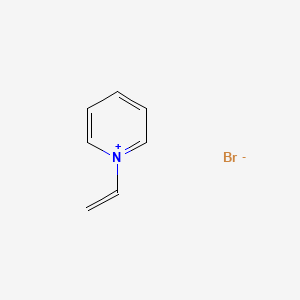
1-Ethenylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the pyridinium ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Ethenylpyridin-1-ium bromide can be synthesized through the reaction of pyridine with vinyl bromide under specific conditions. The reaction typically involves the use of anhydrous solvents such as acetone or acetonitrile and is carried out in a sealed pressure vial at elevated temperatures (around 90°C) for a specified duration . The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of various substituted pyridinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethenylpyridin-1-ium bromide has a wide range of applications in scientific research:
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-ethenylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The vinyl group allows for covalent bonding with target molecules, leading to changes in their structure and function. This mechanism is crucial in its applications in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-Ethenylpyridin-1-ium bromide can be compared with other similar compounds such as:
1-Vinylpyridinium bromide: Similar structure but with different reactivity and applications.
1-Ethylpyridinium bromide: Lacks the vinyl group, leading to different chemical properties and uses.
1-Benzylpyridinium bromide: Contains a benzyl group instead of a vinyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its vinyl group, which imparts specific reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
45590-50-9 |
|---|---|
Molekularformel |
C7H8BrN |
Molekulargewicht |
186.05 g/mol |
IUPAC-Name |
1-ethenylpyridin-1-ium;bromide |
InChI |
InChI=1S/C7H8N.BrH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LFDPCVMXSXYDQA-UHFFFAOYSA-M |
Kanonische SMILES |
C=C[N+]1=CC=CC=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




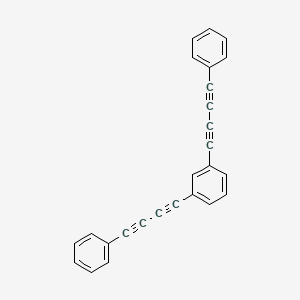
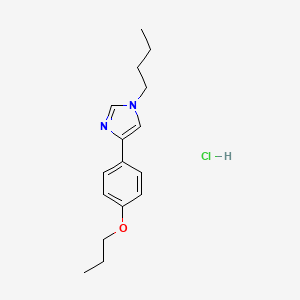
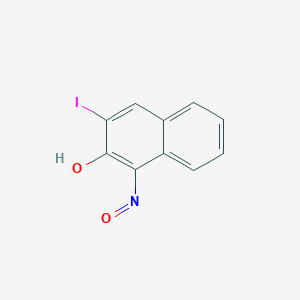
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
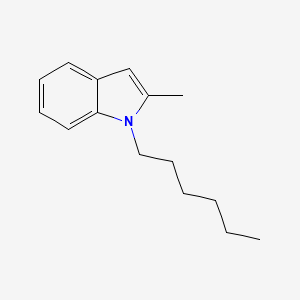
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)

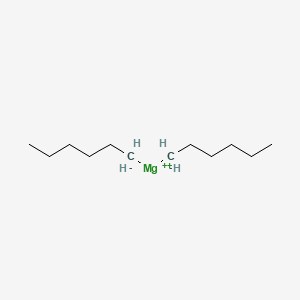
![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)
